molecular formula C8H6BrFO B1381205 3-(Bromomethyl)-2-fluorobenzaldehyde CAS No. 1379307-88-6

3-(Bromomethyl)-2-fluorobenzaldehyde

Cat. No. B1381205
M. Wt: 217.03 g/mol
InChI Key: XBVUUDQIVRQSGQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present in the molecule.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions.



Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties might include reactivity, acidity or basicity, and stability.


Scientific Research Applications

  • 3-(Bromomethyl)phenylboronic acid

    • Scientific Field : Organic Chemistry
    • Application : This compound is used in the synthesis of other chemicals .
    • Results or Outcomes : The outcomes would depend on the specific reactions it’s used in, but it’s generally used to create other complex organic compounds .
  • 3-(Bromoacetyl)coumarins

    • Scientific Field : Organic Chemistry, Medicinal Chemistry
    • Application : These compounds are used as building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . They also have various biological applications .
    • Methods of Application : The compounds are used in synthetic routes to create various bioactive heterocyclic scaffolds .
    • Results or Outcomes : The outcomes include the creation of various bioactive heterocyclic systems, such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins, and fused heterocyclic systems .
  • Methyl (1R,3S)-3-(bromomethyl)cyclopentane-1-carboxylate

    • Scientific Field : Biochemistry
    • Application : This compound is studied for its potential to inhibit enzymatic synthesis.
    • Results or Outcomes : The outcomes would depend on the specific enzymatic synthesis it’s used to inhibit.

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and reactivity of the compound.


properties

IUPAC Name

3-(bromomethyl)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVUUDQIVRQSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C=O)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-2-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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